molecular formula C18H10BrN3OS B2612633 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865181-25-5

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Numéro de catalogue: B2612633
Numéro CAS: 865181-25-5
Poids moléculaire: 396.26
Clé InChI: ONHJPPVNTKRELC-UZYVYHOESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom, a prop-2-yn-1-yl group, and a cyanobenzamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-one: This intermediate is synthesized by reacting 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide in the presence of a base such as potassium carbonate.

    Cyclization Reaction: The intermediate undergoes a cyclization reaction with 4-cyanobenzoyl chloride in the presence of a suitable catalyst, such as copper(I) iodide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Cycloaddition Reactions: Copper(I) iodide is often used as a catalyst for cycloaddition reactions involving the prop-2-yn-1-yl group.

Major Products

Applications De Recherche Scientifique

Mécanisme D'action

The exact mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is not fully understood. it is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

    Induction of Apoptosis: It may induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.

    Disruption of Bacterial Cell Membranes: The compound may disrupt bacterial cell membranes, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bromine atom, a prop-2-yn-1-yl group, and a cyanobenzamide moiety.

Activité Biologique

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H15BrN2O3S and a molecular weight of approximately 439.28 g/mol. Its structure includes a benzothiazole moiety, a bromo substituent at position 6, and an alkyne group, which contribute to its reactivity and biological properties.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Assays

In a comparative study, the compound was tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using MTS cytotoxicity assays. The results showed the following IC50 values:

Cell Line IC50 (µM)
A5496.75 ± 0.19
HCC8275.13 ± 0.97
NCI-H3584.01 ± 0.95

These values indicate that the compound exhibits potent cytotoxic effects, particularly against the A549 cell line, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies show that compounds within this class can inhibit various bacterial strains.

Antibacterial Testing

Using broth microdilution methods, the compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated effective antibacterial activity, with further exploration needed to determine the mechanisms involved .

While specific mechanisms for this compound remain under investigation, related benzothiazole derivatives have shown interactions with biological receptors and enzymes implicated in cancer progression and inflammation. Molecular docking studies suggest that these compounds may modulate signaling pathways relevant to tumor growth .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
(Z)-N-(6-bromo-benzothiazolylidene)-4-hydroxychromenoneBromo substituentAntimicrobial
(Z)-N-(6-fluoro-benzothiazolylidene)-4-hydroxychromenoneFluoro substituentAnticancer
(Z)-N-(benzothiazolylidene)-4-methylchromenoneMethyl groupAnti-inflammatory

This comparison highlights how variations in substituents can influence biological activity, emphasizing the potential of (Z)-N-(6-bromo-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide as a lead compound for drug development targeting multiple diseases .

Propriétés

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrN3OS/c1-2-9-22-15-8-7-14(19)10-16(15)24-18(22)21-17(23)13-5-3-12(11-20)4-6-13/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHJPPVNTKRELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.